molecular formula C14H12ClN3O B11056989 1-(4-chlorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(4-chlorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11056989
M. Wt: 273.72 g/mol
InChI Key: MEIHGIGOJXJHEG-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3,4-DIMETHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a chlorophenyl group and two methyl groups attached. This structural configuration imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-3,4-DIMETHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Cyclization to form the pyrazolopyridine core: The pyrazole intermediate undergoes cyclization with a suitable pyridine derivative, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3).

    Introduction of the chlorophenyl group: This step involves the substitution reaction where the chlorophenyl group is introduced using a chlorophenyl halide in the presence of a base like potassium carbonate (K2CO3).

    Methylation: The final step involves the methylation of the pyrazolopyridine core using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-3,4-DIMETHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert ketone groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3,4-DIMETHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including anticancer, antiviral, and antimicrobial properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating diseases such as cancer, viral infections, and bacterial infections.

    Industry: The compound is used in the development of new materials with specific properties, such as electronic and optical materials.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3,4-DIMETHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways.

Comparison with Similar Compounds

1-(4-CHLOROPHENYL)-3,4-DIMETHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other similar compounds in terms of structure and biological activity:

    Pyrazolopyrimidines: These compounds have a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring. They also exhibit diverse biological activities.

    Indole derivatives: Indole derivatives have a benzopyrrole structure and are known for their wide range of biological activities, including anticancer and antimicrobial properties.

    Quinoline derivatives: Quinoline derivatives contain a benzopyridine structure and are used in the treatment of malaria and other infectious diseases.

The uniqueness of 1-(4-CHLOROPHENYL)-3,4-DIMETHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C14H12ClN3O/c1-8-7-12(19)16-14-13(8)9(2)17-18(14)11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,16,19)

InChI Key

MEIHGIGOJXJHEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=NN2C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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